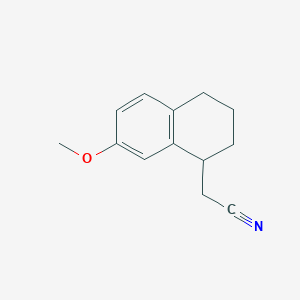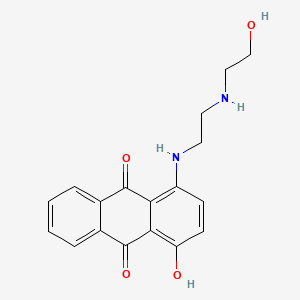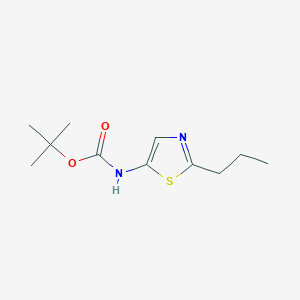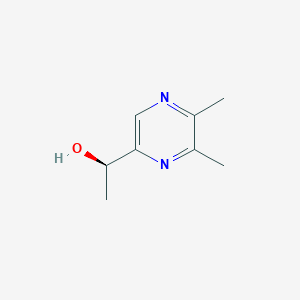
(4-Ethoxybenzyl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxybenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C27H26ClOP and a molecular weight of 432.934 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
The synthesis of (4-Ethoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
(4-Ethoxybenzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction to form alkenes.
Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Ethoxybenzyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Its potential as a biological probe or in the study of cellular processes is being explored.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (4-Ethoxybenzyl)triphenylphosphonium chloride exerts its effects is primarily through the formation of ylides. These ylides can then participate in various chemical reactions, such as the Wittig reaction, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
(4-Ethoxybenzyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium chloride
These compounds share a similar phosphonium core but differ in their substituents on the benzyl group.
Propiedades
Número CAS |
69743-35-7 |
|---|---|
Fórmula molecular |
C27H26ClOP |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MUAHCGHHMGUQRW-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)



![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)

![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)

![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)


